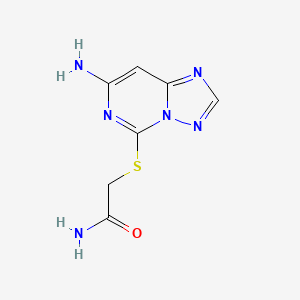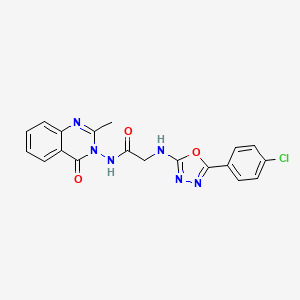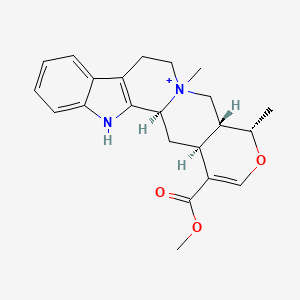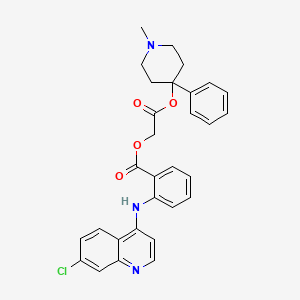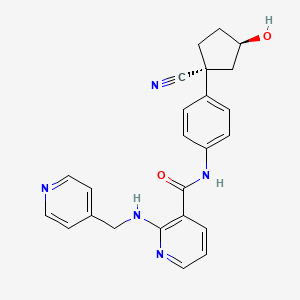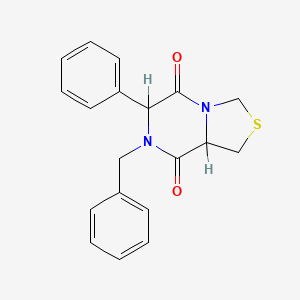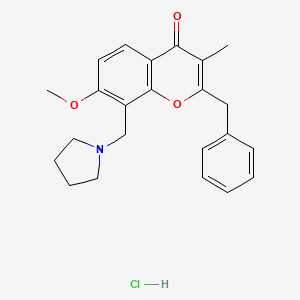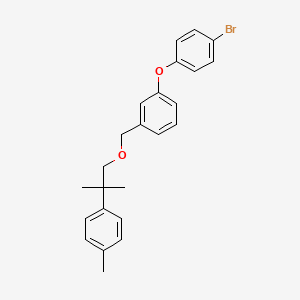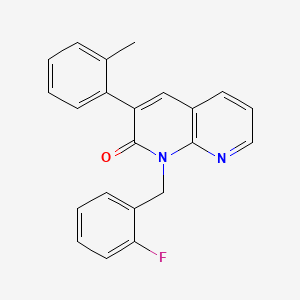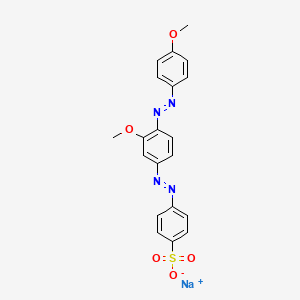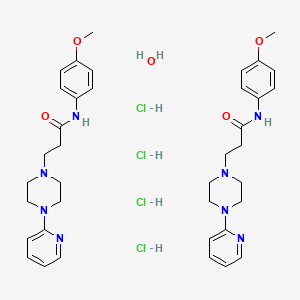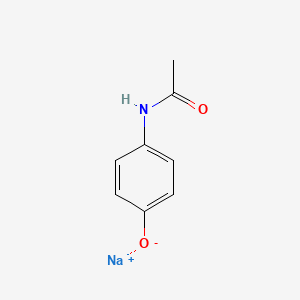
4-Thiazolemethanamine, N-(2-methoxyethyl)-N-(1-methylethyl)-2-(1-pentyl-1H-indol-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Platinum(II) iodide can be synthesized through the direct reaction of platinum metal with iodine. The reaction is typically carried out at elevated temperatures to ensure complete reaction:
Pt+I2→PtI2
This method involves heating platinum and iodine in a sealed tube to prevent the escape of iodine vapors .
Industrial Production Methods
In industrial settings, the production of platinum(II) iodide may involve more sophisticated techniques to ensure high purity and yield. One common method is the reaction of platinum(IV) chloride with potassium iodide in an aqueous solution, followed by the reduction of the resulting platinum(IV) iodide to platinum(II) iodide:
PtCl4+4KI→PtI4+4KCl
PtI4→PtI2+I2
This method allows for better control over the reaction conditions and the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Platinum(II) iodide undergoes various chemical reactions, including:
Oxidation: PTI-2 can be oxidized to form platinum(IV) iodide.
Reduction: It can be reduced back to platinum metal.
Substitution: PTI-2 can undergo substitution reactions with ligands such as ammonia or phosphines.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as chlorine or bromine can be used to oxidize PTI-2.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.
Substitution: Ligands such as ammonia (NH₃) or phosphines (PR₃) can be used in substitution reactions under mild conditions
Major Products Formed
Oxidation: Platinum(IV) iodide (PtI₄)
Reduction: Platinum metal (Pt)
Substitution: Complexes such as cis-[Pt(NH₃)₂I₂] or cis-[Pt(PR₃)₂I₂]
Applications De Recherche Scientifique
Platinum(II) iodide has several scientific research applications:
Mécanisme D'action
The mechanism of action of platinum(II) iodide involves its interaction with biological molecules. PTI-2 can bind to DNA, forming cross-links that inhibit DNA replication and transcription, leading to cell death. This mechanism is similar to that of cisplatin, a well-known platinum-based anticancer drug . Additionally, PTI-2 can interact with proteins, altering their structure and function, which contributes to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin (cis-[PtCl₂(NH₃)₂]): A widely used platinum-based anticancer drug.
Carboplatin (cis-[Pt(CBDCA)(NH₃)₂]): A second-generation platinum drug with reduced side effects.
Oxaliplatin (cis-[Pt(DACH)(oxalate)]): A third-generation platinum drug used in colorectal cancer treatment.
Uniqueness of PTI-2
Platinum(II) iodide is unique due to its iodide ligands, which confer distinct chemical properties compared to other platinum-based compounds. PTI-2 exhibits higher reactivity towards certain biological molecules, making it a promising candidate for overcoming resistance to traditional platinum drugs .
Propriétés
Numéro CAS |
1400742-45-1 |
|---|---|
Formule moléculaire |
C23H33N3OS |
Poids moléculaire |
399.6 g/mol |
Nom IUPAC |
N-(2-methoxyethyl)-N-[[2-(1-pentylindol-3-yl)-1,3-thiazol-4-yl]methyl]propan-2-amine |
InChI |
InChI=1S/C23H33N3OS/c1-5-6-9-12-26-16-21(20-10-7-8-11-22(20)26)23-24-19(17-28-23)15-25(18(2)3)13-14-27-4/h7-8,10-11,16-18H,5-6,9,12-15H2,1-4H3 |
Clé InChI |
PSAKYYVEVVAWJL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1C=C(C2=CC=CC=C21)C3=NC(=CS3)CN(CCOC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


